molecular formula C17H17ClN2OS B2595589 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 867041-75-6

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2595589
CAS No.: 867041-75-6
M. Wt: 332.85
InChI Key: PXXMZUJCFIOCEG-UHFFFAOYSA-N
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Description

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the Propylsulfanyl Group: The final step involves the reaction of the intermediate with 3-chloropropylsulfanyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium Chloride
  • Domiphen Bromide

Comparison

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to cetylpyridinium chloride and domiphen bromide, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications where these other compounds may not be as effective .

Biological Activity

The compound 2-({[3-(4-chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a novel benzodiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21ClN2OSC_{16}H_{21}ClN_2OS, with a molecular weight of approximately 318.87 g/mol. The structural characteristics include:

  • A benzodiazole core, which is known for its diverse biological activities.
  • A chlorophenoxy group, which enhances lipophilicity and receptor binding affinity.
  • A sulfanyl group that may contribute to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzodiazoles possess significant antimicrobial properties. The introduction of the 4-chlorophenoxy group may enhance the compound's efficacy against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .

Anticancer Properties

Benzodiazole derivatives are being investigated for their anticancer potential. Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Analgesic and Anti-inflammatory Effects

The analgesic properties of similar compounds have been documented, suggesting that this derivative may also exhibit pain-relieving effects. The interaction with opioid receptors and other neurotransmitter systems could be responsible for these effects .

Structure-Activity Relationship (SAR)

A thorough SAR analysis is crucial for understanding how modifications to the benzodiazole scaffold affect biological activity. Key findings include:

  • Chlorophenoxy Substitution : The presence of a chlorophenoxy group significantly enhances binding affinity to various receptors, including serotonin and adrenergic receptors.
  • Sulfanyl Group : The sulfanyl moiety contributes to increased reactivity and potential interactions with biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on benzodiazole derivatives reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving MIC values as low as 0.78 µg/mL .
  • Anticancer Activity : Research on a related benzodiazole compound indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .
  • Analgesic Activity : A recent investigation into a series of benzodiazole derivatives revealed promising analgesic effects in animal models, correlating with receptor binding studies indicating activity at opioid receptors .

Properties

IUPAC Name

2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMZUJCFIOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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